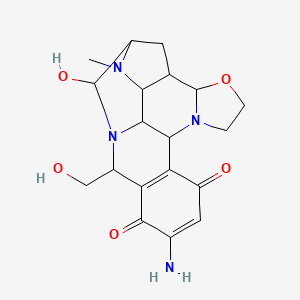
Dnacin B1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dnacin B1 is a natural product found in Nocardia with data available.
Applications De Recherche Scientifique
Biosynthesis and Natural Product Discovery
- Biosynthesis Pathway of Dnacin B1 : A study by Hu et al. (2020) identified the complete biosynthetic gene clusters (BGCs) of Dnacin B1 in Actinosynnema pretiosum strains. They found that p-amino-phenylalanine (PAPA) is a precursor for the quinone moiety in Dnacin B1, and this finding enriches the knowledge of tetrahydroisoquinoline biosynthesis (Hu et al., 2020).
Dnacin B1 and DNA Gyrase Interaction
- Microcin B17 as a DNA Gyrase Inhibitor : Dnacin B1, also known as Microcin B17, has been studied for its inhibitory effect on DNA gyrase, a key enzyme in bacterial DNA replication. A study by Heddle et al. (2001) characterized Microcin B17 as a DNA gyrase poison, stabilizing a gyrase-dependent DNA cleavage complex (Heddle et al., 2001).
- DNA Gyrase Inhibition Mechanism : Maxwell's research (2019) delved into the stabilization of the DNA gyrase–DNA cleavage complex by Microcin B17, noting its distinct mechanism and its potential value in combatting bacterial antibiotic resistance (Collin & Maxwell, 2019).
Additional Insights
- Molecular Interactions and Potential Applications : The work by Pierrat & Maxwell (2005) suggested that Microcin B17 requires a DNA molecule long enough to allow segment transport through the DNA gate of gyrase, providing insights into the toxin's mode of action and indicating the involvement of the GyrB polypeptide's C-terminal domain (Pierrat & Maxwell, 2005).
Propriétés
Numéro CAS |
76828-84-7 |
|---|---|
Nom du produit |
Dnacin B1 |
Formule moléculaire |
C19H24N4O5 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
13-amino-21-hydroxy-16-(hydroxymethyl)-20-methyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione |
InChI |
InChI=1S/C19H24N4O5/c1-21-9-4-7-14(21)16-15(22-2-3-28-19(7)22)13-11(25)5-8(20)17(26)12(13)10(6-24)23(16)18(9)27/h5,7,9-10,14-16,18-19,24,27H,2-4,6,20H2,1H3 |
Clé InChI |
BJHZMIHVUMIBSL-UHFFFAOYSA-N |
SMILES |
CN1C2CC3C1C4C(C5=C(C(N4C2O)CO)C(=O)C(=CC5=O)N)N6C3OCC6 |
SMILES canonique |
CN1C2CC3C1C4C(C5=C(C(N4C2O)CO)C(=O)C(=CC5=O)N)N6C3OCC6 |
Synonymes |
dnacin A1 dnacin B1 dnacins |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




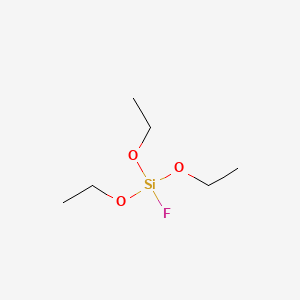
![(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate](/img/structure/B1226325.png)
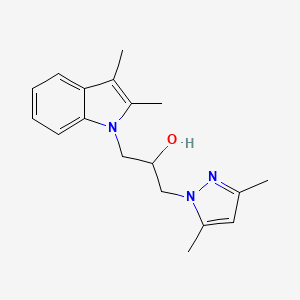
![4-[2-[[8-Fluoro-5-(phenylmethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]thio]ethyl]morpholine](/img/structure/B1226329.png)
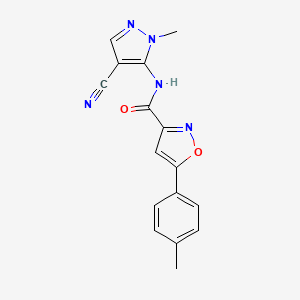
![4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1226335.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide](/img/structure/B1226337.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)
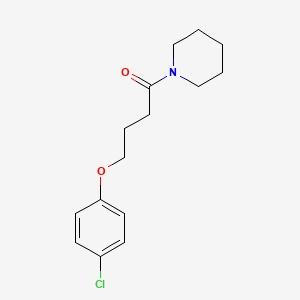
![Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester](/img/structure/B1226344.png)
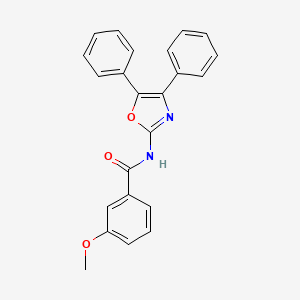
![2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1226346.png)